"4-(2-Bromophenethyl)morpholine" synthesis and characterization
"4-(2-Bromophenethyl)morpholine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Bromophenethyl)morpholine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 4-(2-Bromophenethyl)morpholine, a valuable chemical intermediate. The document details the strategic approach to its synthesis via nucleophilic substitution, including a step-by-step experimental protocol with justifications for methodological choices. Furthermore, it outlines a complete characterization framework, utilizing modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to verify the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a practical and scientifically grounded resource for the preparation and validation of this and related molecular scaffolds.
Introduction and Strategic Rationale
N-substituted morpholines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals. The morpholine moiety often imparts desirable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. The title compound, 4-(2-Bromophenethyl)morpholine, incorporates this privileged scaffold and features a bromophenethyl group. The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable precursor in the synthesis of a diverse range of target molecules for drug discovery.
The synthesis described herein is predicated on a classic SN2 mechanism, a cornerstone of organic synthesis. This approach was selected for its reliability, high yield potential, and operational simplicity. The secondary amine of the morpholine ring acts as a potent nucleophile, displacing the bromide from 1-bromo-2-(2-bromoethyl)benzene.
Synthesis of 4-(2-Bromophenethyl)morpholine
The primary synthetic route involves the direct N-alkylation of morpholine with 1-bromo-2-(2-bromoethyl)benzene. This reaction is facilitated by a non-nucleophilic base in a polar aprotic solvent to ensure optimal conditions for a bimolecular nucleophilic substitution.
Reaction Scheme and Mechanism
The reaction proceeds via a classical SN2 pathway. The nitrogen atom of morpholine attacks the electrophilic carbon atom bearing the bromo group on the ethyl chain of 1-bromo-2-(2-bromoethyl)benzene. This concerted step results in the formation of a new C-N bond and the displacement of the bromide ion. Anhydrous potassium carbonate is employed as a mild inorganic base to neutralize the hydrobromic acid (HBr) generated in situ, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion.
Caption: General reaction scheme for the synthesis of 4-(2-Bromophenethyl)morpholine.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(2-Bromophenethyl)morpholine on a 10 mmol scale.
Materials:
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1-bromo-2-(2-bromoethyl)benzene (10.0 mmol, 2.64 g)
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Morpholine (12.0 mmol, 1.05 mL, 1.05 g)[1]
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Anhydrous Potassium Carbonate (K₂CO₃) (20.0 mmol, 2.76 g)[1]
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Anhydrous Acetonitrile (50 mL)
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Ethyl Acetate (for extraction)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
Equipment:
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100 mL Round-bottom flask
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Magnetic stir bar and stir plate with heating
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Reflux condenser
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Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add anhydrous acetonitrile (50 mL), followed by morpholine (1.05 mL, 12.0 mmol). Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.
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Rationale: Acetonitrile is a polar aprotic solvent, ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity. K₂CO₃ is a cost-effective and moderately strong base, sufficient to neutralize the HBr byproduct without causing unwanted side reactions.
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-
Addition of Electrophile: Add 1-bromo-2-(2-bromoethyl)benzene (2.64 g, 10.0 mmol) to the reaction mixture.
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Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.[1]
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Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-6 hours.[1]
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Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, confirming when the reaction has reached completion.
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-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr, KHCO₃) and wash the solid residue with fresh acetonitrile (2 x 10 mL).[1]
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
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Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
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Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine is used to reduce the solubility of organic material in the aqueous phase, aiding in a cleaner separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure 4-(2-Bromophenethyl)morpholine.
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Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product suitable for further use and characterization.
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Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 4-(2-Bromophenethyl)morpholine.
Characterization of 4-(2-Bromophenethyl)morpholine
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.
| Technique | Expected Observations and Interpretation |
| 1H NMR | Aromatic Protons: Multiplets in the range of δ 7.1-7.6 ppm (4H). The ortho-bromo substitution pattern will create a complex splitting pattern. Phenethyl Protons (-CH₂-CH₂-): Two distinct triplets, each integrating to 2H, likely in the δ 2.6-3.0 ppm range. Morpholine Protons (-O-CH₂- & -N-CH₂-): Two distinct triplets, each integrating to 4H. The protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.7 ppm, while the protons adjacent to the nitrogen (-N-CH₂-) will be further upfield, around δ 2.5 ppm.[2] |
| 13C NMR | Aromatic Carbons: Six signals expected in the δ 120-140 ppm region. The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to the others. Phenethyl Carbons: Two signals for the aliphatic chain, expected in the δ 30-60 ppm range. Morpholine Carbons: Two signals; C-O carbons around δ 67 ppm and C-N carbons around δ 54 ppm. |
| Mass Spec. (EI-MS) | Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity for the molecular ion due to the natural abundance of bromine isotopes (79Br and 81Br). For C₁₂H₁₆BrNO, the expected peaks would be at m/z 270.04 and 272.04.[3] Key Fragments: A prominent fragment corresponding to the loss of the bromophenyl group or cleavage at the benzylic position. The morpholinomethyl cation at m/z 100 is a likely and often strong signal. |
| IR Spectroscopy | C-H (Aromatic): Stretches above 3000 cm⁻¹. C-H (Aliphatic): Stretches just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). C-O-C (Ether): A strong, characteristic stretch in the fingerprint region, typically around 1115 cm⁻¹.[4] C-Br: A weak to medium absorption in the lower frequency region of the fingerprint (approx. 500-600 cm⁻¹). |
Safety, Handling, and Storage
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Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reactants, particularly alkyl halides, may be irritating and harmful.[5][6]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This guide outlines a reliable and well-grounded protocol for the synthesis of 4-(2-Bromophenethyl)morpholine via nucleophilic substitution. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism. The detailed characterization data provides a benchmark for researchers to validate the successful synthesis and purity of the final product. This molecule stands as a versatile intermediate, primed for further functionalization in the pursuit of novel chemical entities for scientific research and drug development.
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